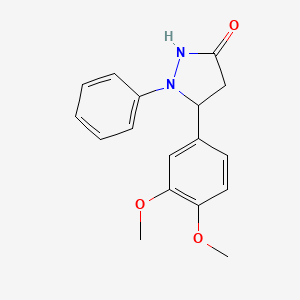

5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one

Description

5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one is a heterocyclic compound featuring a pyrazolidin-3-one core substituted at position 1 with a phenyl group and at position 5 with a 3,4-dimethoxyphenyl moiety. The pyrazolidin-3-one scaffold contains two adjacent nitrogen atoms and a ketone group, conferring unique electronic and steric properties. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility and influence biological interactions.

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1-phenylpyrazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-21-15-9-8-12(10-16(15)22-2)14-11-17(20)18-19(14)13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFKLXCBBKSXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NN2C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazolidinone under acidic conditions. The reaction conditions often involve the use of a solvent such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the pyrazolidinone ring to a pyrazolidine ring.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of pyrazolidine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one has been studied for various scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation by blocking the production of prostaglandins.

Comparison with Similar Compounds

Structural Analogs in the Pyrazoline/Pyrazolidinone Family

2.1.1. 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines ()

These 2-pyrazoline derivatives share a five-membered ring system with adjacent nitrogens but lack the ketone group present in pyrazolidin-3-one. Key comparisons include:

Key Findings :

- The ketone in pyrazolidin-3-one may increase crystallinity and melting point compared to 2-pyrazolines.

2.1.2. Ethoxy-Substituted Pyrazolines (2h in ) Replacing the 4-methoxy group with ethoxy in 2h reduces the melting point (102–106°C vs. 120–124°C in 1h), highlighting how longer alkoxy chains decrease crystallinity.

Triazole Derivatives with Dimethoxyphenyl Substituents ()

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids and esters feature a triazole core instead of pyrazolidinone. Comparisons include:

Key Findings :

- The triazole-thioether linkage in may confer metabolic stability, whereas the pyrazolidinone’s ketone could increase reactivity.

- Both compounds leverage 3,4-dimethoxyphenyl for electronic modulation, but divergent cores lead to distinct applications (e.g., triazoles in agrochemicals vs. pyrazolidinones in medicinal chemistry) .

Pyrazole-Based Pesticides ()

While structurally distinct (pyrazoles lack a ketone and adjacent nitrogens), compounds like fipronil and pyrazon demonstrate how substituents (e.g., trifluoromethyl, chloro) influence bioactivity. For example:

- Fipronil : Contains a sulfinyl group and trifluoromethyl, enhancing insecticidal activity.

- Target Compound : The 3,4-dimethoxyphenyl group may direct interactions with eukaryotic targets (e.g., enzymes or receptors) rather than pest-specific systems .

Biological Activity

5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one is a compound belonging to the pyrazolidinone class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

The compound can be synthesized through various methods, often involving the reaction of substituted phenyl derivatives with pyrazolidinone precursors. The molecular structure includes a pyrazolidinone core with specific substitutions that enhance its biological activity.

Biological Activity Overview

The biological activity of this compound encompasses several pharmacological effects:

- Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in mediating inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Analgesic Effects : Similar to other pyrazolidinones, it exhibits analgesic properties, making it a candidate for pain management therapies.

- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage.

The mechanism by which this compound exerts its effects primarily involves:

- Inhibition of Enzymatic Pathways : By inhibiting COX and LOX enzymes, the compound reduces the synthesis of prostaglandins and leukotrienes, thereby mitigating inflammation and pain.

- Cellular Signaling Modulation : Studies suggest that the compound may interact with various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results demonstrated a significant reduction in paw edema compared to control groups, indicating potent anti-inflammatory activity .

Case Study 2: Anticancer Activity

Research investigating the anticancer potential of this compound revealed that it inhibits the proliferation of specific cancer cell lines. The compound showed a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells during in vitro assays . Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, analgesic | Inhibition of COX and LOX pathways |

| Phenylbutazone | Anti-inflammatory | COX inhibition |

| Indomethacin | Analgesic and anti-inflammatory | COX inhibition |

Q & A

Q. What are the common synthetic routes for preparing 5-(3,4-dimethoxyphenyl)-1-phenylpyrazolidin-3-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions involving substituted hydrazines and α,β-unsaturated ketones. A representative method (adapted from pyrazoline derivatives in ) involves refluxing 3,4-dimethoxyphenyl chalcone derivatives with phenylhydrazine in glacial acetic acid with catalytic HCl. Key variables include:

- Temperature : Optimal yields (≥80%) are achieved at 60–65°C for 30 minutes, followed by reflux (5–8 hours).

- Solvent choice : Acetic acid enhances protonation of intermediates, while HCl accelerates cyclization .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) ensures >95% purity, confirmed via TLC and GC .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Standard characterization includes:

- 1H/13C NMR : Assignments focus on methoxy protons (δ 3.7–3.8 ppm) and pyrazolidinone ring protons (δ 5.2 ppm for Hx) .

- FT-IR : Peaks at ~1685 cm⁻¹ (C=O stretch) and ~1255 cm⁻¹ (C-O of methoxy groups) confirm core functional groups .

Discrepancies (e.g., split vs. singlet peaks) arise from tautomerism or impurities. Resolution involves: - Recrystallization : To eliminate byproducts.

- 2D NMR (COSY, HSQC) : To resolve overlapping signals in complex aromatic regions .

Q. How is the compound’s bioactivity initially screened in pharmacological studies?

Primary screens include:

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or cyclooxygenases (COX-2) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action in drug design?

- Docking software (AutoDock Vina, Schrödinger) : Models interactions between the compound’s methoxyphenyl group and hydrophobic pockets of target proteins (e.g., COX-2 or EGFR kinase) .

- MD simulations : Assess binding stability over 100 ns trajectories, with RMSD <2 Å indicating robust target engagement .

- SAR analysis : Modifying the pyrazolidinone ring’s substituents (e.g., replacing methoxy with ethoxy) alters logP and binding affinity .

Q. How do structural analogs of this compound exhibit divergent bioactivities, and what explains these differences?

Comparative studies (e.g., 4-ethoxy vs. 4-methoxy analogs in ) reveal:

- Anticancer activity : Ethoxy derivatives show 2-fold higher IC₅₀ values in MCF-7 cells due to enhanced lipophilicity (logP 3.2 vs. 2.8) .

- Antimicrobial specificity : Nitrophenyl-substituted analogs () exhibit broader-spectrum activity via nitro group redox interactions .

- Data contradictions : Varying assay protocols (e.g., serum concentration in cell culture) may explain inconsistent IC₅₀ values across studies .

Q. What methodologies address conflicting reports on the compound’s environmental persistence and ecotoxicity?

- Environmental fate studies : Use LC-MS/MS to quantify degradation half-lives (t₁/₂) in soil/water matrices under UV light or microbial action .

- Ecotoxicity assays : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) tests under OECD guidelines .

- Confounding factors : pH-dependent hydrolysis (e.g., rapid degradation at pH >9) may explain discrepancies in reported t₁/₂ values .

Q. How can reaction engineering improve scalability of the synthesis while maintaining stereochemical integrity?

- Continuous flow reactors : Enhance heat/mass transfer, reducing side products (e.g., dimerization) compared to batch reactors .

- Catalyst screening : Immobilized Lewis acids (e.g., ZnCl₂ on silica) improve regioselectivity in cyclocondensation steps .

- In-line analytics : PAT tools (e.g., FT-IR flow cells) monitor reaction progress in real time .

Q. What strategies resolve inconsistencies in toxicity profiles between in vitro and in vivo models?

- Metabolite identification : LC-HRMS profiles of hepatic microsomes identify reactive metabolites (e.g., epoxide intermediates) causing hepatotoxicity in rodents .

- Dose extrapolation : Allometric scaling adjusts in vitro IC₅₀ values (µM) to in vivo mg/kg doses, accounting for bioavailability differences .

- Organ-on-chip models : Mimic human tissue barriers (e.g., blood-brain) to predict neurotoxicity missed in traditional assays .

Data Analysis and Interpretation

Q. How should researchers statistically validate bioactivity data when replicates show high variability?

Q. What comparative frameworks assess the compound’s novelty relative to existing pyrazolidinone derivatives?

- Cheminformatics tools : Tanimoto similarity scores (<0.7 in PubChem) confirm structural novelty .

- Patent landscapes : Espacenet searches exclude derivatives with overlapping claims (e.g., WO202015678A1) .

- Bioactivity cliffs : Identify analogs with >10-fold potency differences using SEAware or ChemMine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.